molecular formula C16H23N3S2 B7463720 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole

2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole

Cat. No.: B7463720
M. Wt: 321.5 g/mol
InChI Key: WTVYDWADDUDVEM-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-mercaptobenzothiazole with 1-bromo-3-chloropropane to form 2-(3-chloropropylthio)-1,3-benzothiazole. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperazine ring or the benzothiazole moiety.

    Substitution: Various substituents can be introduced at different positions on the benzothiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings.

Scientific Research Applications

2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the ethyl group and the propylsulfanyl linkage.

    2-(4-Ethylpiperazin-1-yl)benzothiazole: Similar to the target compound but without the propylsulfanyl group.

Uniqueness

2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole is unique due to the presence of the ethyl group on the piperazine ring and the propylsulfanyl linkage, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

2-[3-(4-ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S2/c1-2-18-9-11-19(12-10-18)8-5-13-20-16-17-14-6-3-4-7-15(14)21-16/h3-4,6-7H,2,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVYDWADDUDVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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